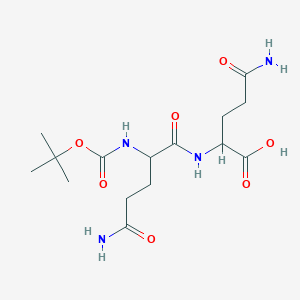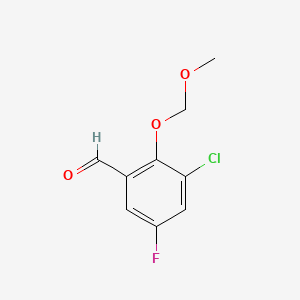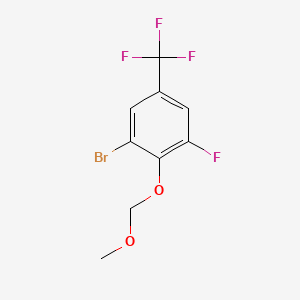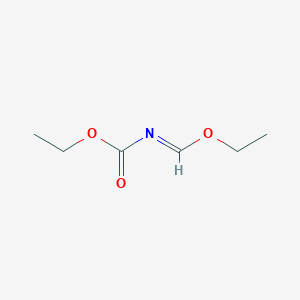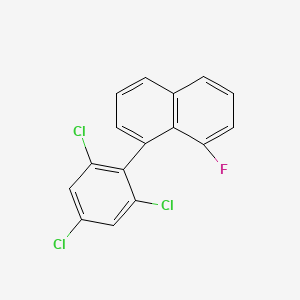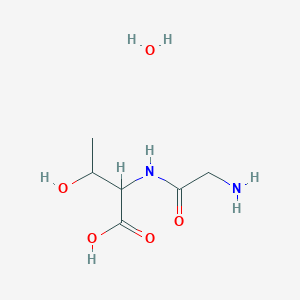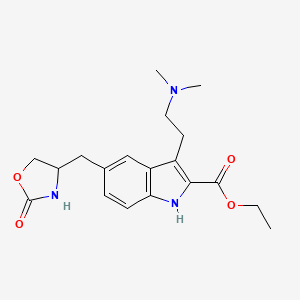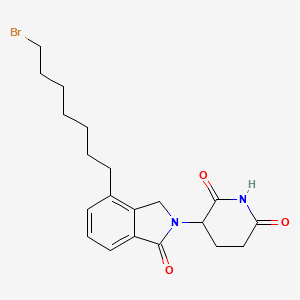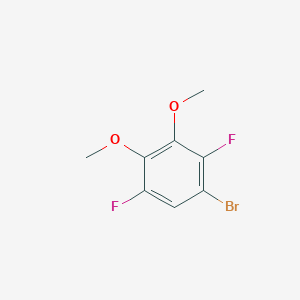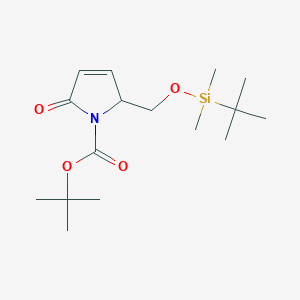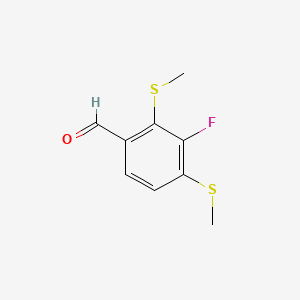
Cerium(4+) stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearic acid cerium(4+) salt, also known as cerium stearate, is a metal-organic compound formed from the reaction of cerium and stearic acid. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It has the chemical formula C₅₄H₁₀₅CeO₆ and appears as a white powder .
Méthodes De Préparation
Stearic acid cerium(4+) salt can be synthesized through several methods:
Reaction of Cerium Oxide with Stearic Acid: This method involves reacting cerium oxide with stearic acid in an inert atmosphere at temperatures between 100 and 200°C.
Reaction of Cerium Nitrate with Potassium Stearate: Another method involves reacting cerium nitrate with potassium stearate.
Analyse Des Réactions Chimiques
Stearic acid cerium(4+) salt undergoes various chemical reactions:
Oxidation and Reduction: The cerium ion in the compound can participate in redox reactions due to its variable oxidation states.
Substitution Reactions: The stearate ions can be replaced by other anions in substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and other salts. The reactions often occur under controlled temperature and inert atmosphere conditions.
Major Products: The reactions can yield various cerium compounds and stearic acid derivatives.
Applications De Recherche Scientifique
Stearic acid cerium(4+) salt has numerous applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polymers and as a stabilizer in the production of plastics.
Biology and Medicine: Cerium compounds, including cerium stearate, are studied for their antioxidant properties and potential use in medical treatments.
Industry: It is employed as a lubricant, antioxidant, and antifoaming agent in various industrial processes.
Mécanisme D'action
The mechanism of action of stearic acid cerium(4+) salt involves its interaction with molecular targets through its cerium ion. The cerium ion can undergo redox reactions, which contribute to its antioxidant properties. The stearate component provides hydrophobic characteristics, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Stearic acid cerium(4+) salt can be compared with other metallic soaps and cerium compounds:
Propriétés
Numéro CAS |
7459-41-8 |
|---|---|
Formule moléculaire |
C72H140CeO8 |
Poids moléculaire |
1274.0 g/mol |
Nom IUPAC |
cerium(4+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ce/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/q;;;;+4/p-4 |
Clé InChI |
LWOBPGZWSMGVDQ-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




